4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that features both an isopropylphenoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, the trifluoromethylation of carbon-centered radical intermediates is a common method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, can significantly influence the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:
Biology: It may be used in biological studies to investigate its effects on various biological systems.
Industry: It can be used in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group plays a crucial role in its reactivity and interactions. The specific pathways and targets can vary depending on the application and the system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-Isopropylphenoxy)-3-(trifluoromethyl)aniline: A similar compound with a different position of the trifluoromethyl group.
3-Fluoro-4-(3-isopropylphenoxy)aniline: Another related compound with a fluorine atom instead of a trifluoromethyl group.
Uniqueness
4-(3-Isopropylphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both an isopropylphenoxy group and a trifluoromethyl group provides distinct properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
4-(3-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-4-3-5-12(8-11)21-13-6-7-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPOTLHGTYGNRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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